molecular formula C20H17N3O6S B300992 Ethyl 4-[(5-{4-hydroxy-3-nitrobenzylidene}-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene)amino]benzoate

Ethyl 4-[(5-{4-hydroxy-3-nitrobenzylidene}-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene)amino]benzoate

Cat. No. B300992
M. Wt: 427.4 g/mol
InChI Key: WWUQVRVREAXWHK-GIKHVEQZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-[(5-{4-hydroxy-3-nitrobenzylidene}-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene)amino]benzoate, also known as ENB, is a synthetic compound that has been extensively researched for its potential therapeutic applications. ENB is a member of the thiazolidinone family of compounds and has been found to exhibit a range of biochemical and physiological effects.

Mechanism of Action

The mechanism of action of Ethyl 4-[(5-{4-hydroxy-3-nitrobenzylidene}-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene)amino]benzoate is not fully understood. However, it has been suggested that Ethyl 4-[(5-{4-hydroxy-3-nitrobenzylidene}-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene)amino]benzoate may act by inhibiting the activity of certain enzymes and signaling pathways involved in inflammation and cancer growth. Ethyl 4-[(5-{4-hydroxy-3-nitrobenzylidene}-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene)amino]benzoate has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of inflammatory prostaglandins. It has also been found to inhibit the activity of NF-κB, a transcription factor that plays a key role in the regulation of inflammation and cancer growth.
Biochemical and Physiological Effects:
Ethyl 4-[(5-{4-hydroxy-3-nitrobenzylidene}-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene)amino]benzoate has been found to exhibit a range of biochemical and physiological effects. It has been shown to have anti-inflammatory, antioxidant, and antitumor effects. Ethyl 4-[(5-{4-hydroxy-3-nitrobenzylidene}-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene)amino]benzoate has been found to inhibit the production of inflammatory cytokines and chemokines, which play a key role in the development of inflammation. It has also been found to inhibit the production of reactive oxygen species (ROS), which can cause oxidative damage to cells and tissues.

Advantages and Limitations for Lab Experiments

Ethyl 4-[(5-{4-hydroxy-3-nitrobenzylidene}-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene)amino]benzoate has several advantages for lab experiments. It is a synthetic compound, which means that it can be easily synthesized in large quantities. It is also stable and has a long shelf-life, which makes it easy to store and transport. However, Ethyl 4-[(5-{4-hydroxy-3-nitrobenzylidene}-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene)amino]benzoate also has several limitations. It is a complex compound, which makes it difficult to study its mechanism of action. It also has potential toxicity, which makes it important to use caution when handling and using Ethyl 4-[(5-{4-hydroxy-3-nitrobenzylidene}-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene)amino]benzoate in lab experiments.

Future Directions

Ethyl 4-[(5-{4-hydroxy-3-nitrobenzylidene}-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene)amino]benzoate has several potential future directions for research. One possible direction is to further investigate its potential therapeutic applications. Ethyl 4-[(5-{4-hydroxy-3-nitrobenzylidene}-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene)amino]benzoate has been found to exhibit anti-inflammatory, antioxidant, and antitumor effects, which make it a promising candidate for the treatment of a range of diseases. Another possible direction is to investigate its mechanism of action. Ethyl 4-[(5-{4-hydroxy-3-nitrobenzylidene}-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene)amino]benzoate has been found to inhibit the activity of certain enzymes and signaling pathways, but its precise mechanism of action is not fully understood. Further research in this area could lead to the development of new drugs and therapies. Finally, Ethyl 4-[(5-{4-hydroxy-3-nitrobenzylidene}-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene)amino]benzoate could be further studied for its potential toxicity and safety profile. Understanding the potential risks and limitations of Ethyl 4-[(5-{4-hydroxy-3-nitrobenzylidene}-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene)amino]benzoate is important for its safe and effective use in future research.

Synthesis Methods

Ethyl 4-[(5-{4-hydroxy-3-nitrobenzylidene}-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene)amino]benzoate can be synthesized using a multistep process that involves the reaction of 4-amino benzoic acid with 4-hydroxy-3-nitrobenzaldehyde to form a Schiff base. This Schiff base is then reacted with 2-methyl-4-oxo-1,3-thiazolidine-5-carboxylic acid ethyl ester to form Ethyl 4-[(5-{4-hydroxy-3-nitrobenzylidene}-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene)amino]benzoate.

Scientific Research Applications

Ethyl 4-[(5-{4-hydroxy-3-nitrobenzylidene}-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene)amino]benzoate has been extensively researched for its potential therapeutic applications. It has been found to exhibit a range of biological activities, including anti-inflammatory, antioxidant, and antitumor effects. Ethyl 4-[(5-{4-hydroxy-3-nitrobenzylidene}-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene)amino]benzoate has been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells. It has also been found to have a neuroprotective effect and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's disease.

properties

Product Name

Ethyl 4-[(5-{4-hydroxy-3-nitrobenzylidene}-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene)amino]benzoate

Molecular Formula

C20H17N3O6S

Molecular Weight

427.4 g/mol

IUPAC Name

ethyl 4-[[(5Z)-5-[(4-hydroxy-3-nitrophenyl)methylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino]benzoate

InChI

InChI=1S/C20H17N3O6S/c1-3-29-19(26)13-5-7-14(8-6-13)21-20-22(2)18(25)17(30-20)11-12-4-9-16(24)15(10-12)23(27)28/h4-11,24H,3H2,1-2H3/b17-11-,21-20?

InChI Key

WWUQVRVREAXWHK-GIKHVEQZSA-N

Isomeric SMILES

CCOC(=O)C1=CC=C(C=C1)N=C2N(C(=O)/C(=C/C3=CC(=C(C=C3)O)[N+](=O)[O-])/S2)C

SMILES

CCOC(=O)C1=CC=C(C=C1)N=C2N(C(=O)C(=CC3=CC(=C(C=C3)O)[N+](=O)[O-])S2)C

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N=C2N(C(=O)C(=CC3=CC(=C(C=C3)O)[N+](=O)[O-])S2)C

Origin of Product

United States

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